molecular formula C9H11BrO B2595638 1-Bromo-2-ethyl-4-methoxybenzene CAS No. 34881-44-2

1-Bromo-2-ethyl-4-methoxybenzene

Cat. No. B2595638
Key on ui cas rn: 34881-44-2
M. Wt: 215.09
InChI Key: OJGXNQVFIXZTSA-UHFFFAOYSA-N
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Patent
US07960349B2

Procedure details

A solution of 4-bromo-3-ethyl anisole (94 g, 0.437 mol) in THF (900 ml) was cooled to −78° C. n-Butyl lithium (249 ml, 0.55 mol) was added dropwise at the same temperature. Stirring was continued for 1 hr at −78° C. Tri-n-butyl borate (177 ml, 0.655 mol) was added slowly at −78° C. The cooling bath was removed, the reaction mixture was allowed to warm to 0° C. and was quenched with 1.5 N hydrochloric acid at 0° C. The organic layer was separated. The aqueous layer was extracted with ethylacetate and the combined organic layers were washed with brine and concentrated. The residue obtained was stirred in petroleum ether for 30 min. The solid obtained was filtered and dried under vacuum. Yield: 65 g, 82%, as a white solid.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH3:11].C([Li])CCC.[B:17](OCCCC)([O:23]CCCC)[O:18]CCCC>C1COCC1>[CH2:10]([C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[B:17]([OH:23])[OH:18])[CH3:11]

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)CC
Name
Quantity
249 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
177 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at the same temperature
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
was quenched with 1.5 N hydrochloric acid at 0° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethylacetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C1=C(C=CC(=C1)OC)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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